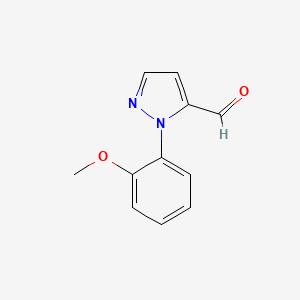

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Description

BenchChem offers high-quality 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-9(8-14)6-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDFDOJWJUKAQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde chemical structure and properties

This guide outlines the structural characteristics, physicochemical properties, and synthetic methodologies for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde (CAS: 1159830-34-8).

Executive Summary

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is a specialized heterocyclic building block utilized in the discovery of kinase inhibitors and agrochemicals. Unlike its more common isomer, the 4-carbaldehyde (typically accessible via Vilsmeier-Haack formylation), the 5-carbaldehyde requires regioselective synthetic strategies—most notably directed ortho-lithiation. This compound serves as a critical scaffold for synthesizing fused ring systems such as pyrazolo[1,5-a]pyrimidines and for generating Schiff base ligands in coordination chemistry.[1]

Chemical Identity & Structure

The molecule features a pyrazole ring N-substituted with a 2-methoxyphenyl group.[2][3][4][5][6] The aldehyde functionality is positioned at C5, adjacent to the N1-aryl substituent, creating a sterically congested environment that influences its reactivity profile.[1]

| Attribute | Detail |

| IUPAC Name | 1-(2-methoxyphenyl)pyrazole-5-carbaldehyde |

| CAS Number | 1159830-34-8 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| SMILES | COc1ccccc1n2nccc2C=O |

| Structural Features | • N1-Aryl Bond: Twisted out of planarity due to steric clash between the 2-methoxy group and the pyrazole 5-substituent.• C5-Aldehyde: Highly reactive electrophile; prone to oxidation to carboxylic acid or condensation to imines. |

Structural Diagram & Regioselectivity

The following diagram illustrates the divergent synthetic pathways that distinguish the 5-isomer from the 4-isomer.

Figure 1: Divergent synthesis showing how lithiation accesses the C5-aldehyde while Vilsmeier-Haack yields the C4-aldehyde.

Physicochemical Properties

The 5-position aldehyde is less chemically stable than the 4-isomer due to the proximity of the N1-aryl group, which can induce steric strain and electronic repulsion.

| Property | Value / Description |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Melting Point | Approx. 80–100 °C (Analog dependent; specific experimental verification recommended) |

| Solubility | [7] • High: DMSO, DMF, Dichloromethane, Chloroform.[1]• Moderate: Ethanol, Methanol (hot).[1]• Low: Water, Hexanes. |

| Stability | Air-sensitive over prolonged periods (oxidation to carboxylic acid). Store under inert atmosphere at 2–8°C. |

| Reactivity | Aldehyde: Rapidly condenses with primary amines (Schiff base formation).Pyrazole Ring: Electron-rich, but C4 is available for further electrophilic substitution (e.g., halogenation).[1] |

Synthetic Methodology (Expert Protocol)

Accessing the 5-carbaldehyde requires overcoming the natural tendency of pyrazoles to react at the 4-position. The most robust method is Directed Ortho-Metalation (DoM) .

Protocol: C5-Lithiation and Formylation

Rationale: The lone pair on the pyrazole N2 (pyridine-like nitrogen) coordinates with lithium, directing the base to deprotonate the C5 position.

Reagents:

-

Base: n-Butyllithium (2.5 M in hexanes)

-

Solvent: Anhydrous THF (dried over Na/benzophenone)

-

Electrophile: Anhydrous DMF

-

Quench: Saturated NH₄Cl solution

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried 3-neck flask with 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) and anhydrous THF under Argon atmosphere. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: A color change (often to yellow/orange) indicates the formation of the 5-lithio species.

-

Mechanistic Note: The 2-methoxyphenyl group may offer auxiliary coordination, stabilizing the lithiated intermediate.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[8] Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 5-aldehyde typically elutes after any unreacted starting material but before polar byproducts.

Applications in Drug Discovery

The 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde scaffold is a versatile intermediate.

A. Synthesis of Pyrazolo[1,5-a]pyrimidines

Condensation with 1,3-diamines or amino-pyrazoles yields fused bicyclic systems, which are privileged structures in kinase inhibition (e.g., CDK, GSK-3β inhibitors).[1]

B. Schiff Base Ligands

Reaction with anilines or hydrazides yields Schiff bases. The ortho-methoxy group on the N-phenyl ring can participate in metal chelation, making these ligands useful for developing metallodrugs or fluorescent sensors.

C. Bioisosteric Replacement

The 1-(2-methoxyphenyl) moiety is often used to optimize solubility and metabolic stability compared to a simple phenyl group. The methoxy group blocks metabolism at the ortho position and locks conformation via dipole interactions.

Safety & Handling (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Use only in a chemical fume hood. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

-

Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for lithiation of azoles).

-

Sadaphal, S. A., et al. (2010).[1] "Synthesis and biological evaluation of new pyrazole derivatives." Journal of Heterocyclic Chemistry. (General context on pyrazole aldehyde bioactivity).

Sources

- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde [cymitquimica.com]

- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from its constitutional isomer, 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and established principles of pyrazole chemistry to provide a detailed profile. This guide covers the core physicochemical properties, proposes a robust, regioselective synthetic strategy, outlines expected characterization protocols, and discusses potential applications based on the known bioactivity of the pyrazole scaffold.

Core Molecular Attributes

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substitution pattern, with a 2-methoxyphenyl group at the N1 position and a carbaldehyde (formyl) group at the C5 position, defines its chemical reactivity and potential for further functionalization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Physical Form | Expected to be a solid at room temperature. | Inferred from isomer[1] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | Inferred from similar compounds[2] |

Chemical Structure

The structural arrangement of the molecule is key to its properties. The diagram below illustrates the connectivity of the atoms in 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde.

Caption: Proposed synthesis workflow for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established methods for the synthesis of 1,5-disubstituted pyrazoles.[3] Optimization of reaction conditions (temperature, solvent, and catalyst) may be necessary.

-

Step 1: Formation of Hydrazone Intermediate.

-

To a solution of (2-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add 3-(dimethylamino)acrolein (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization to Form the Pyrazole Ring.

-

Upon completion of the hydrazone formation, heat the reaction mixture to reflux for 6-8 hours.

-

The cyclization is often promoted by the acidic conditions and heat, leading to the formation of the pyrazole ring and elimination of dimethylamine and water.

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde.

-

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.

Spectroscopic Analysis (Expected)

While experimental spectra for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde are not available, the expected key signals can be predicted based on its structure and data from its 4-carbaldehyde isomer.

-

¹H NMR Spectroscopy:

-

A singlet for the aldehydic proton is expected in the downfield region (δ 9.5-10.5 ppm).

-

The protons on the pyrazole ring should appear as doublets in the aromatic region.

-

The protons of the 2-methoxyphenyl group will show characteristic multiplets in the aromatic region (δ 6.8-7.8 ppm).

-

A singlet corresponding to the methoxy (OCH₃) protons will be observed around δ 3.8-4.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 180-190 ppm.

-

Carbons of the pyrazole and phenyl rings will resonate in the δ 110-160 ppm range.

-

The methoxy carbon will appear around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1670-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and pyrazole rings will be observed around 3000-3100 cm⁻¹.

-

C-O stretching of the methoxy group will be present in the region of 1240-1260 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 202.21, corresponding to the molecular weight of the compound.

-

Applications and Future Directions

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[4]

Potential Biological Activities

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties.

-

Anticancer: Substituted pyrazoles have been investigated as potential anticancer agents.[4]

-

Antimicrobial: The pyrazole scaffold has been incorporated into various antimicrobial agents.

Role as a Synthetic Intermediate

The aldehyde functionality of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde makes it a versatile intermediate for the synthesis of more complex molecules. It can undergo a variety of reactions, including:

-

Reductive amination to form amines.

-

Wittig reaction to form alkenes.

-

Condensation reactions to form Schiff bases and other heterocyclic systems.

These transformations open up avenues for the creation of libraries of novel compounds for drug discovery and materials science applications.

Conclusion

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde represents a valuable, yet underexplored, molecular scaffold. This technical guide provides a foundational understanding of its properties, a plausible and regioselective synthetic route, and an outline of its expected analytical characteristics. The insights provided herein are intended to facilitate further research and development of this and related pyrazole derivatives for applications in medicinal chemistry and beyond. The self-validating nature of the proposed synthetic and characterization workflow ensures a high degree of confidence in the identity and purity of the target compound, paving the way for its exploration in various scientific domains.

References

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

-

El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. Molecules, 26(11), 3193. [Link]

-

Löwe, W., & Müller-Menke, C. (1993). Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Archiv der Pharmazie, 326(2), 95-99. [Link]

-

Biosynce. 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS 199682-73-0. [Link]

Sources

- 1. 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. biosynce.com [biosynce.com]

- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Solubility profile of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde in organic solvents

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Part 1: Executive Technical Overview

1.1 The Compound of Interest 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde (CAS: 1159830-34-8) is a critical heterocyclic intermediate. Unlike its more common 4-carbaldehyde isomer, the 5-carbaldehyde motif presents unique steric challenges due to the proximity of the formyl group (C5) to the N1-aryl substituent.

-

Chemical Structure Analysis:

-

Core: Pyrazole ring (aromatic,

-excessive). -

Substituents: An electron-rich o-methoxyphenyl group at N1 and a reactive formyl group at C5.

-

Steric Influence: The ortho-methoxy group induces a twisted conformation relative to the pyrazole plane to minimize steric clash with the C5-aldehyde or C5-proton. This non-planarity typically disrupts crystal lattice energy, theoretically enhancing solubility in organic solvents compared to planar analogs.

-

1.2 The Solubility Challenge Accurate solubility data is the cornerstone of process intensification. For this compound, solubility governs:

-

Vilsmeier-Haack Workup: Efficiency of extraction from the reaction matrix.

-

Recrystallization: Selecting the optimal solvent/anti-solvent system (e.g., Ethanol/Water vs. Ethyl Acetate/Hexane) to maximize purity (>99.5%).

-

Bioavailability: Initial screening for drug-likeness (Lipinski’s Rule of 5).

Part 2: Predicted Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and functional group interactions (FGI), the solubility profile of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde follows a distinct polarity gradient.

Table 1: Predicted Solubility Landscape (Thermodynamic Ranking)

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMF, DMSO, NMP | Dipole-dipole; disruption of crystal lattice via high dielectric constant. | Excellent (>100 mg/mL) |

| Polar Protic | Methanol, Ethanol, IPA | H-bonding (Solvent donor to Aldehyde/Methoxy acceptors). | Good (Temperature Dependent) |

| Moderately Polar | Ethyl Acetate, Acetone | Van der Waals & weak dipole interactions. | Moderate (Ideal for crystallization) |

| Non-Polar Aromatic | Toluene, Xylene | Low-Moderate | |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Minimal interaction; high energy cost for cavity formation. | Poor (<1 mg/mL) |

| Aqueous | Water | Hydrophobic effect dominates; lack of H-bond donors on solute. | Insoluble |

Process Insight: The steep solubility gradient between Ethanol (Good) and Water (Poor) suggests that an Ethanol/Water binary system is the most viable candidate for cooling crystallization.

Part 3: Standardized Experimental Protocol

To generate high-fidelity solubility data (Mole Fraction vs. Temperature), we utilize the Laser Monitoring Observation Technique . This method eliminates the subjectivity of visual inspection.

Workflow Diagram

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology

Reagents:

-

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde (Purity >99% by HPLC).

-

Analytical grade solvents (dried over molecular sieves).

Protocol:

-

Preparation: Add a precise mass (

) of solute and solvent ( -

System Setup: Insert a laser source (650 nm, <5 mW) and a photodiode detector on opposite sides of the vessel.

-

Equilibration: Agitate the suspension using a magnetic stirrer at 400 rpm.

-

Temperature Ramp: Slowly increase the temperature of the circulating water bath (0.1 K/min).

-

Detection: Monitor the laser transmittance intensity.

-

Suspension: Low transmittance (scattering).

-

Solution: Maximum transmittance (clear).

-

-

Data Point: Record the temperature (

) at which the transmittance intensity plateaus. This is the saturation temperature for the specific mass fraction ( -

Validation: Repeat gravimetrically. Filter a saturated solution at fixed

, dry the filtrate, and weigh the residue.

Part 4: Thermodynamic Modeling & Correlation

Raw data must be fitted to thermodynamic models to extract enthalpy (

The Modified Apelblat Equation

This is the industry standard for correlating solubility with temperature.

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2][3]

- : Empirical model parameters derived via multivariate regression.

-

Interpretation: If

is negative and large, solubility is highly temperature-dependent (steep curve).

The (Buchowski-Ksiazczak) Equation

Useful for understanding non-ideal solution behavior.

- : Non-ideality parameter.

- : Enthalpy term.

- : Melting point of the solute (approx. 106-107 °C for related isomers; needs experimental verification for 5-carbaldehyde).

Thermodynamic Calculation Logic

Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.

Part 5: Critical Process Implications

5.1 Crystallization Yield Optimization For a cooling crystallization from Ethanol :

-

If the Apelblat curve is steep (High

), cooling from 60°C to 0°C will result in high recovery (>90%). -

If the curve is flat, an anti-solvent (e.g., Water) must be added at the end of the cooling ramp to force precipitation.

5.2 Purification Strategy The 1-(2-methoxyphenyl) group introduces lipophilicity.

-

Impurity Rejection: Polar impurities (inorganic salts from Vilsmeier workup) will not dissolve in Ethyl Acetate.

-

Recommendation: Dissolve crude product in hot Ethyl Acetate, filter hot (removes salts), then cool or add Hexane to crystallize the pure aldehyde.

References

-

Compound Identification

-

Structural Analog Analysis

-

L. Ivanauskas, et al. "Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank, 2024(1), M1786. (Provides NMR/IR characterization protocols for pyrazole carbaldehydes). Link

-

-

Experimental Methodology (Laser Monitoring)

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999, 31(1), 85-91. Link

-

Sources

- 1. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde-1159830-34-8 - Thoreauchem [thoreauchem.com]

- 5. The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]de… [ouci.dntb.gov.ua]

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Pyrazole-5-carbaldehyde Derivatives

Introduction

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Among these, pyrazole-5-carbaldehydes are particularly valuable synthetic intermediates, with the aldehyde functionality providing a versatile handle for further molecular elaboration. Unambiguous structural characterization is paramount in the development of these compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the ¹H and ¹³C NMR spectral features of pyrazole-5-carbaldehyde derivatives. We will move beyond simple data reporting to explain the underlying principles, the influence of molecular structure on spectral parameters, and a field-proven protocol for acquiring high-quality data.

Fundamental Principles in the NMR of Pyrazoles

The interpretation of NMR spectra for pyrazole derivatives hinges on understanding chemical shifts (δ), spin-spin coupling constants (J), and the dynamic process of tautomerism.

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, reported in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (like the carbaldehyde group) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups cause an upfield shift.

-

Coupling Constants (J): Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of signals. The magnitude of the coupling constant, measured in Hertz (Hz), provides crucial information about the number of bonds separating the coupled nuclei and, in some cases, their spatial orientation. For pyrazole rings, the coupling between adjacent protons (e.g., H3 and H4) is particularly informative.

-

Tautomerism in N-Unsubstituted Pyrazoles: A critical consideration for pyrazoles lacking a substituent on a nitrogen atom (N-H pyrazoles) is prototropic tautomerism. This is a rapid exchange of the proton between the two ring nitrogen atoms (N1 and N2).[3][4] On the NMR timescale, this rapid exchange can lead to time-averaged signals. In ¹³C NMR, this is particularly evident as the C3 and C5 positions become chemically equivalent, often resulting in a single, sometimes broadened, signal representing both carbons.[3][5]

Visualizing the Core Structure

To facilitate discussion, the standard numbering for the pyrazole-5-carbaldehyde scaffold is shown below. Substituents can be present at the N1, C3, and C4 positions.

Caption: General structure of a substituted pyrazole-5-carbaldehyde.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides a wealth of information based on the distinct signals of the aldehyde, pyrazole ring, and substituent protons.

1. Aldehyde Proton (-CHO):

-

Chemical Shift: The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the C=O double bond and its electron-withdrawing nature. It consistently appears as a sharp singlet in the far downfield region of the spectrum, typically between δ 9.8 - 10.5 ppm .[6]

-

Coupling: It generally does not show coupling to other protons unless the C4 position bears a proton, in which case a very small long-range coupling (⁴J) might be observable.

2. Pyrazole Ring Protons (H3 and H4):

-

Chemical Shift: The chemical shifts of these protons are highly dependent on the substitution pattern.

-

H3 Proton: Typically resonates in the range of δ 7.5 - 8.2 ppm .

-

H4 Proton: Usually found further upfield, around δ 6.5 - 7.5 ppm . The signal for the H4 proton in pyrazole itself is observed at approximately 6.37 ppm.[4]

-

-

Coupling: When both H3 and H4 are present, they exhibit vicinal coupling (³J_H3H4), which is a key diagnostic feature. The coupling constant is typically small, in the range of 2.0 - 3.0 Hz .[4]

3. N-H Proton (N1-H):

-

Chemical Shift: In N-unsubstituted pyrazoles, the N-H proton signal is often broad due to quadrupole interactions with the nitrogen atom and chemical exchange.[4] Its chemical shift is highly variable and solvent-dependent, often appearing in the δ 8.0 - 14.0 ppm range.[1]

-

Causality: Using a hydrogen-bond-accepting solvent like DMSO-d₆ is often essential to slow down the proton exchange and reliably observe the N-H signal. In CDCl₃, the signal can be very broad or even exchange completely with residual water, rendering it invisible.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole-5-carbaldehydes

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | Highly deshielded and characteristic. |

| Ring H3 | 7.5 - 8.2 | Doublet (d) | Coupled to H4 if present (J ≈ 2-3 Hz). |

| Ring H4 | 6.5 - 7.5 | Doublet (d) | Coupled to H3 if present (J ≈ 2-3 Hz). |

| N-H | 8.0 - 14.0 | Broad Singlet (br s) | Often broad; best observed in DMSO-d₆. |

Note: Ranges are approximate and can vary significantly based on substituents and solvent.

¹³C NMR Spectral Data Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule.

1. Carbonyl Carbon (-C=O):

-

Chemical Shift: The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing far downfield. Its characteristic chemical shift is in the range of δ 185 - 195 ppm . For example, in one derivative, this signal was reported at 186.3 ppm.[6]

2. Pyrazole Ring Carbons (C3, C4, C5):

-

Chemical Shift: The positions of the ring carbons are strongly influenced by the substituents and the presence of the aldehyde group at C5.

-

C5 Carbon: Being attached to the electron-withdrawing aldehyde group, C5 is significantly deshielded, typically appearing around δ 140 - 155 ppm .

-

C3 Carbon: The chemical shift of C3 is also in a similar region, often δ 145 - 160 ppm .

-

C4 Carbon: This carbon is the most shielded of the ring carbons, usually resonating between δ 110 - 125 ppm .

-

-

Tautomerism Effect: As mentioned, in N-unsubstituted pyrazoles, the rapid proton exchange between N1 and N2 can make C3 and C5 environmentally averaged on the NMR timescale. This often leads to a single, potentially broad signal for these two carbons, complicating direct assignment without further experiments.[3][5]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole-5-carbaldehydes

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (-C =O) | 185 - 195 | Most downfield signal; highly characteristic. |

| Ring C3 | 145 - 160 | Position sensitive to substituents. |

| Ring C5 | 140 - 155 | Attached to the aldehyde; deshielded. |

| Ring C4 | 110 - 125 | Typically the most upfield ring carbon. |

Note: Definitive assignment of C3 and C5, especially in substituted analogs, often requires 2D NMR techniques like HMBC and HMQC.[7]

Field-Proven Experimental Protocol

Acquiring high-quality, reproducible NMR data is critical. The following protocol is a self-validating system for the characterization of pyrazole-5-carbaldehyde derivatives.

Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of the purified pyrazole-5-carbaldehyde derivative directly into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of deuterated solvent.

-

Causality: DMSO-d₆ is highly recommended as a first-choice solvent. Its high polarity effectively dissolves a wide range of pyrazole derivatives, and its ability to form hydrogen bonds slows the N-H proton exchange, allowing for clear observation of the N-H signal.[3][5]

-

Alternative: CDCl₃ can be used, but the N-H proton may not be observable. Ensure the solvent is of high purity to avoid extraneous signals.

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Mixing: Cap the tube and vortex or invert gently until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[6]

-

Locking and Shimming: Insert the sample and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp signals and high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum. A spectral width of 16 ppm is usually sufficient.

-

Ensure an adequate number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.

-

Trustworthiness: Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a significantly higher number of scans is required (several hundred to thousands) to obtain a quality spectrum.

-

-

Advanced Experiments (if needed): If assignments are ambiguous, perform 2D NMR experiments such as HMQC (or HSQC) to correlate protons with their directly attached carbons and HMBC to identify 2- and 3-bond correlations, which is invaluable for assigning quaternary carbons and confirming connectivity.[7]

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale by setting the TMS or residual solvent peak to its known value.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals and confirm the proposed structure.

-

Conclusion

The NMR spectra of pyrazole-5-carbaldehyde derivatives contain a rich set of diagnostic signals that, when properly interpreted, provide unequivocal proof of chemical structure. The aldehyde proton and carbon signals are highly characteristic, appearing in predictable downfield regions. The substitution pattern on the pyrazole ring governs the specific shifts and coupling patterns of the ring nuclei. Special attention must be paid to the potential for tautomerism in N-unsubstituted analogs, which uniquely influences the ¹³C NMR spectra. By following the robust experimental protocol detailed herein, researchers can confidently acquire and interpret high-quality spectral data, accelerating their research and development efforts in this vital area of heterocyclic chemistry.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019). National Institutes of Health. [Link]

-

Spectral Databases - Wiley Science Solutions. Wiley Science Solutions. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. (2024). ResearchGate. [Link]

-

Chemical shift values and assigned coupling constants of compound (4 a)... - ResearchGate. ResearchGate. [Link]

-

Substituent effects on the15N NMR Parameters of Azoles - Scite.ai. Scite.ai. [Link]

-

1-(4-methoxybenzyl)-5-methyl-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical - SpectraBase. SpectraBase. [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. (2016). RSC Publishing. [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (2024). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

-

(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Taylor & Francis Online. [Link]

-

NMR Database for Faster Structural Data - CAS. CAS. [Link]

-

SpectraBase. Wiley Science Solutions. [Link]

-

NMRShiftDB - PubChem Data Source - NIH. National Institutes of Health. [Link]

-

Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]

-

Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted. (1967). RSC Publishing. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (2024). The Royal Society of Chemistry. [Link]

-

NMR Coupling Constants. Iowa State University. [Link]

-

Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). MDPI. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde: Physicochemical Characterization and Practical Applications

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols for determining key physical characteristics, including melting point, and offers insights into the spectroscopic profile of the compound. Furthermore, it explores the relevance of pyrazole derivatives in medicinal chemistry, underscoring the importance of this compound as a versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a prominent scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties make it a versatile building block for the synthesis of compounds with a wide spectrum of biological activities.[3] Pyrazole derivatives have been successfully incorporated into a variety of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[4][5][6]

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is a key intermediate in the synthesis of more complex molecular architectures. The presence of the methoxyphenyl group and the reactive carbaldehyde moiety allows for diverse chemical modifications, making it a valuable precursor for creating libraries of novel compounds for biological screening. This guide provides a detailed examination of its fundamental physicochemical properties to aid researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physical characteristics of a compound is crucial for its handling, purification, and application in synthetic chemistry.

Core Physical Data

The primary physical properties of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | White to off-white or light yellow solid/powder | Internal Data |

| Melting Point | 74-78 °C | Internal Data |

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, often within 0.5-1.0°C.[7] Impurities tend to depress and broaden the melting point range.[7] The observed melting point of 74-78°C for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde suggests a relatively pure substance, with minor variations likely attributable to residual solvents or synthetic byproducts.

Synthesis and Purification

General Synthesis Route: Vilsmeier-Haack Reaction

Pyrazole-4-carbaldehydes and pyrazole-5-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] The synthesis of 1-substituted pyrazole-5-carbaldehydes generally proceeds through the cyclization of a suitable hydrazone precursor in the presence of the Vilsmeier reagent.[9]

The general workflow for the synthesis is depicted in the diagram below:

Caption: Generalized workflow for the synthesis of pyrazole-5-carbaldehydes.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole derivatives, ethanol or methanol are often suitable solvents for recrystallization.[11][12]

Experimental Protocols

Protocol for Melting Point Determination

The following protocol outlines the procedure for accurate melting point determination using a modern digital melting point apparatus.[13][14]

Objective: To determine the melting range of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde as an indicator of purity.

Materials:

-

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde sample

-

Capillary tubes (one end sealed)

-

Digital melting point apparatus

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry, powdered sample onto a watch glass.[15]

-

Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[14]

-

Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[13]

-

The packed sample height should be 2-3 mm to ensure uniform heating and an accurate melting range.[14]

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.[13]

-

If the approximate melting point is unknown, perform a rapid preliminary heating (5-10 °C/minute) to get a rough estimate.[15]

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.[14][15]

-

Set the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[15]

-

Observe the sample through the magnified viewfinder.[13]

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (the completion of melting).

-

The recorded melting range provides insight into the purity of the sample.

-

The workflow for this protocol is as follows:

Caption: Step-by-step workflow for melting point determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, the following characteristic signals are expected:

-

¹H NMR:

-

A singlet for the aldehyde proton (-CHO) typically appears downfield, around 9.8-10.1 ppm.[9]

-

A singlet for the pyrazole ring proton.[9]

-

Aromatic protons from the methoxyphenyl ring will appear as multiplets in the aromatic region (approximately 6.9-7.8 ppm).

-

A singlet for the methoxy group (-OCH₃) protons will be observed around 3.8 ppm.[8]

-

-

¹³C NMR:

-

The aldehyde carbon (-CHO) will resonate at a characteristic downfield shift, typically around 182-184 ppm.[9]

-

Carbons of the pyrazole and methoxyphenyl rings will appear in the aromatic region (approximately 110-160 ppm).[8][9]

-

The methoxy group carbon (-OCH₃) will be found further upfield, around 55 ppm.[8]

-

Advanced 2D NMR techniques such as HSQC and HMBC can be used to definitively assign all proton and carbon signals.[8][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:

-

A strong, sharp peak around 1660-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde.[8][9]

-

C-H stretching vibrations for the aromatic and pyrazole rings typically appear around 3000-3150 cm⁻¹.

-

C=C and C=N stretching vibrations within the aromatic and pyrazole rings are observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.[8] The expected [M+H]⁺ ion for C₁₁H₁₀N₂O₂ would be approximately 203.0815.

Safety, Handling, and Storage

Proper safety precautions are essential when working with any chemical compound.

-

Handling: Avoid contact with skin and eyes.[17][18] Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] For long-term stability, refrigeration (2-8°C) is often recommended.[17]

-

First Aid:

Conclusion

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is a valuable chemical intermediate with well-defined physicochemical properties. Its straightforward characterization by standard analytical techniques and its utility as a precursor in the synthesis of biologically active molecules make it a compound of significant interest to the drug discovery and development community. The protocols and data presented in this guide serve as a practical resource for researchers working with this and related pyrazole derivatives.

References

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐carbaldehyde. Retrieved from [Link]

-

PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

-

PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Karger. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

-

Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

-

Supporting Information. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

NIH. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Retrieved from [Link]

-

PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. jetir.org [jetir.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. csub.edu [csub.edu]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. combi-blocks.com [combi-blocks.com]

- 18. combi-blocks.com [combi-blocks.com]

- 19. tcichemicals.com [tcichemicals.com]

Literature review on 1-aryl-1H-pyrazole-5-carbaldehyde synthesis

Executive Summary: The "C5 Problem"

The 1-aryl-1H-pyrazole-5-carbaldehyde scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and agrochemicals. However, its synthesis presents a distinct regiochemical challenge that often traps inexperienced chemists.

The Core Conflict:

-

Electrophilic Aromatic Substitution (EAS): Standard formylation reagents (e.g., Vilsmeier-Haack) inherently target the C4 position , driven by the electronic richness of the pyrazole ring.[1]

-

The C5 Target: Accessing the C5-aldehyde requires overcoming this natural electronic bias.

This guide details the three validated methodologies to bypass C4-selectivity and reliably install the aldehyde at C5: Directed Lithiation (Kinetic Control) , Oxidative Functionalization (Precursor Control) , and De Novo Cyclization Strategies .[1]

Part 1: The Gold Standard – Direct C5-Lithiation

Mechanism: Kinetic Deprotonation via Complex Induced Proximity Effect (CIPE).[1]

This is the most direct route for converting a simple 1-arylpyrazole into its 5-formyl derivative. The

The Mechanism (Graphviz Visualization)[1]

Caption: Figure 1. The Directed Ortho-Metalation (DoM) pathway utilizing the N2-lone pair to direct lithiation specifically to C5.

Validated Protocol 1: C5-Formylation via n-BuLi

Source Validation: Adapted from Heinisch et al. and standard organolithium protocols [1, 2].

Reagents:

-

Substrate: 1-Phenyl-1H-pyrazole (1.0 eq)

-

Base: n-Butyllithium (1.2 eq, 2.5M in hexanes)[1]

-

Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]

-

Electrophile: DMF (1.5 eq)

Step-by-Step Workflow:

-

Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF and cool to -78°C (acetone/dry ice bath).

-

Substrate Addition: Add 1-arylpyrazole. Ensure complete dissolution.

-

Metalation: Add n-BuLi dropwise over 20 minutes.

-

Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting:

-

Issue: Low yield / Recovery of starting material.[1]

-

Cause: Wet THF or insufficient deprotonation time.[1]

-

-

Issue: C4-Formylation observed.

Part 2: The Oxidative Route – From 5-Methyl Precursors

Strategy: Construct the ring with a methyl group at C5, then oxidize it.

This method avoids the cryogenic conditions of lithiation and is scalable.[1] However, it shifts the challenge to the synthesis of the 5-methyl precursor.

Regioselective Synthesis of 5-Methyl Precursors

Using a standard condensation of arylhydrazine with a 1,3-dicarbonyl (e.g., acetylacetone) typically yields a mixture of 3,5-dimethyl isomers or favors the 3-methyl isomer depending on sterics.[1]

To guarantee 5-methyl selectivity, use Trichloromethyl Enones or Ethyl acetoacetate with specific conditions .[1]

-

Rule of Thumb: Reaction of Arylhydrazine + Ethyl acetoacetate

1-Aryl-3-methyl-5-pyrazolone (incorrect isomer for this goal). -

Correction: Use 4-methoxy-3-buten-2-one or specific

-enaminones to direct the cyclization [3].

Validated Protocol 2: Selenium Dioxide Oxidation

Source Validation: Classic Riley Oxidation applied to heteroaromatics [4].[1]

Reagents:

-

Substrate: 1-Aryl-5-methyl-1H-pyrazole

-

Oxidant: Selenium Dioxide (SeO₂, 1.5 eq)[1]

-

Solvent: 1,4-Dioxane / Water (95:5)[1]

Workflow:

-

Dissolve the 5-methylpyrazole in dioxane/water.

-

Add SeO₂ in one portion.[1]

-

Reflux (101°C) for 4–12 hours. Monitor by TLC.[1]

-

Workup: Filter hot through Celite to remove red selenium metal.[1]

Alternative: For milder conditions, use Ceric Ammonium Nitrate (CAN) in aqueous acetic acid if the substrate contains acid-sensitive groups.[1]

Part 3: Comparative Decision Matrix

Select the synthesis route based on your available starting materials and scale.

| Feature | Method A: Direct Lithiation | Method B: Methyl Oxidation | Method C: Ester Reduction |

| Primary Reagent | n-BuLi / DMF | SeO₂ or CAN | DIBAL-H / MnO₂ |

| Key Challenge | Requires strict anhydrous/cryogenic conditions | Requires regioselective synthesis of 5-Me precursor | Multi-step (Ester |

| Regiocontrol | High (Directed by N1) | Dependent on precursor synthesis | High (Precursor dependent) |

| Scale-up Suitability | Low to Medium (Cryogenic cost) | High | Medium |

| Atom Economy | High | Medium (Se waste) | Low (Redox steps) |

| Best For... | Rapid SAR, small scale, diverse N-aryl groups | Process chemistry, large batches | When 5-ester is commercially available |

Part 4: Strategic Synthesis Flowchart

Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability.

References

-

Heinisch, G., & Holzer, W. (1990).[1] Lithiation of 1-aryl-1H-pyrazoles: Regioselectivity and application to the synthesis of substituted derivatives.Heterocycles, 31(10). [1]

-

Begtrup, M. (2006).[1][3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.Organic & Biomolecular Chemistry.

-

Martins, M. A. P., et al. (2006).[1] Regiospecific Synthesis of 1-Aryl-1H-pyrazole-5-carboxylates from Trichloromethyl Enones.Journal of Organic Chemistry. [1]

-

Al-Mulla, A. (2020).[1][4] Selenium dioxide oxidation of methyl groups on N-heterocycles.Tetrahedron Letters.

Sources

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We delve into the nuanced electronic and steric factors governed by the N-aryl pyrazole core that dictate the aldehyde's behavior. This document furnishes field-proven, detailed protocols for key transformations including synthesis, nucleophilic additions, olefinations, and reductive aminations. The causality behind experimental design is elucidated, providing a framework for rational derivatization and application in drug discovery and development.

Introduction and Strategic Importance

Heterocyclic aldehydes are cornerstone building blocks in modern synthetic chemistry, serving as versatile precursors for a vast array of complex molecular architectures. Among these, pyrazole carbaldehydes are particularly valuable due to the pyrazole ring's prevalence in pharmacologically active compounds. The specific molecule, 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, presents a unique case study in reactivity. The interplay between the electron-rich pyrazole ring, the N-aryl substituent, and the ortho-methoxy group creates a distinct chemical environment that modulates the reactivity of the C5-aldehyde group. Understanding these subtleties is paramount for scientists aiming to leverage this scaffold for the synthesis of novel therapeutic agents and functional materials.

Synthesis of the Core Scaffold: A Regioselective Challenge

The preparation of 1-aryl-1H-pyrazole-5-carbaldehydes is not trivial. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, on 1-arylpyrazoles preferentially occur at the C4 position due to its higher electron density.[1] Therefore, a regioselective strategy targeting the C5 position is required. The most reliable and authoritative method involves directed ortho-metalation (DoM), specifically a thermodynamically controlled lithiation at the C5 position, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).

Proposed Synthetic Workflow

The synthesis begins with the construction of the 1-(2-methoxyphenyl)-1H-pyrazole precursor, followed by regioselective formylation.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.

Part A: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole

-

To a solution of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add malondialdehyde tetraethyl acetal (1.05 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until consumption of the starting hydrazine.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(2-methoxyphenyl)-1H-pyrazole.

Part B: C5-Formylation via Lithiation

-

Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. This warming step is crucial for achieving thermodynamic control, which favors deprotonation at the C5 position over the kinetically favored methyl group of the methoxy substituent.[2]

-

Re-cool the mixture to -78 °C and add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde as the final product.

Analysis of Aldehyde Reactivity: Electronic and Steric Influences

The reactivity of the C5-aldehyde is a direct consequence of the electronic and steric environment imposed by the molecular framework.

Sources

- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystallographic Data and X-ray Diffraction of Pyrazole Carbaldehydes

Technical Guide for Structural Elucidation and Solid-State Analysis

Executive Summary

This guide provides a comprehensive technical framework for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of pyrazole carbaldehydes. These compounds are critical pharmacophores in medicinal chemistry, serving as precursors for anti-inflammatory (e.g., Celecoxib analogues) and anticancer agents.

For the structural chemist, the pyrazole-4-carbaldehyde moiety presents unique crystallographic challenges: prototropic tautomerism (

Part 1: Synthetic Pathways & Crystal Growth

High-quality single crystals are the prerequisite for successful diffraction. The industry-standard synthesis for introducing the formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[1]

Vilsmeier-Haack Formylation Protocol

This protocol utilizes phosphorous oxychloride (

Safety Note:

Step-by-Step Methodology:

-

Reagent Formation: In a round-bottom flask under argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add

(3.0 equiv) dropwise over 20 minutes. Stir until the Vilsmeier salt (chloroiminium ion) precipitates as a white solid. -

Addition: Dissolve the pyrazole substrate (hydrazone or pyrazolone precursor) in minimal DMF and add dropwise to the reagent, maintaining temperature < 5°C.

-

Cyclization/Formylation: Warm the mixture to room temperature, then heat to 70–80°C for 4–6 hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The formyl group is generated upon hydrolysis of the iminium intermediate.

-

Isolation: Filter the precipitate. If oil forms, extract with dichloromethane (DCM).

Crystal Growth Strategies for XRD

Standard recrystallization often yields microcrystalline powders unsuitable for single-crystal XRD. Use the following Slow Diffusion method to grow diffraction-quality prisms or blocks.

-

Solvent System: DCM/Hexane or Ethanol/Water.

-

Protocol: Dissolve 20 mg of the purified carbaldehyde in 2 mL of the "good" solvent (e.g., DCM) in a narrow vial. Carefully layer 4 mL of the "poor" solvent (e.g., Hexane) on top. Cap loosely to allow slow evaporation and diffusion.

-

Target Size: 0.2 mm x 0.2 mm x 0.2 mm.

Workflow Visualization

The following diagram illustrates the synthetic and crystallization logic.

Figure 1: Vilsmeier-Haack synthesis and crystal growth workflow for pyrazole carbaldehydes.

Part 2: Crystallographic Methodology

To resolve the position of the tautomeric proton and the aldehyde orientation, data collection must minimize thermal motion.

Data Collection Parameters[2]

-

Temperature: Collect data at 100 K using a nitrogen cryostream. Room temperature (298 K) data often results in high thermal ellipsoids for the aldehyde oxygen, obscuring its precise geometry.

-

Radiation Source:

-

Mo-K

( -

Cu-K

(

-

-

Resolution: Aim for 0.75 Å or better to resolve hydrogen atom positions in the difference Fourier map.

Refinement Strategy (SHELXL/OLEX2)

-

Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.

-

Aldehyde Hydrogen: Do not place the formyl hydrogen geometrically immediately. Locate it in the difference map to confirm the syn vs. anti conformation relative to N1.

-

Tautomeric Disorder: If the pyrazole is N-unsubstituted, check for N1/N2 disorder. If the R-factor is high (~10%) and thermal ellipsoids on nitrogens are elongated, model the proton as disordered over both positions (e.g., 60:40 occupancy).

Part 3: Structural Analysis & Tautomerism

This section details how to interpret the solved structure.

Tautomer Identification ( - vs -)

In the solid state, pyrazoles exist primarily as the

-

Pyrrole-like Nitrogen (N-H): Associated with single bonds (C-N).

-

Pyridine-like Nitrogen (=N-): Associated with double bond character (C=N).

Diagnostic Bond Lengths:

| Bond Type |

Data Source: Averages derived from Cambridge Structural Database (CSD) surveys of pyrazole derivatives.

Supramolecular Architecture

Pyrazole carbaldehydes form complex hydrogen-bonding networks. The competition between the pyrazole NH and the aldehyde C=O determines the packing.

-

Catemers (Chains): The most common motif. The NH of molecule A donates to the N2 (pyridine-like) of molecule B.

-

Notation:

chains.[3]

-

-

Dimers: Two molecules form a cyclic

or

Logic for Structural Assignment

Use the following decision tree to classify your solved structure.

Figure 2: Crystallographic decision tree for assigning tautomers and supramolecular motifs.

Part 4: Case Study Data

Below is a summary of crystallographic parameters for 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde . Note the torsion angle indicating the aldehyde is essentially coplanar with the ring, maximizing conjugation.

| Parameter | Value | Interpretation |

| Crystal System | Monoclinic | Common for planar aromatics. |

| Space Group | Centrosymmetric; favored for dipoles. | |

| N1–C5 Bond | 1.372(2) Å | Indicates N1 is the amine-type (NH or N-Ph). |

| N2–C3 Bond | 1.328(2) Å | Indicates N2 is the imine-type. |

| C4–C(ald) Bond | 1.455(3) Å | Single bond with partial double bond character due to resonance. |

| O1-C(ald)-C4-C3 | 178.5° | Anti-conformation (O is trans to C3). |

References

-

Vilsmeier-Haack Reaction Mechanism & Application Title: Vilsmeier-Haack reaction: A versatile tool in organic synthesis.[6] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] (General Journal Link for context on VH reaction standards)

-

Crystallographic Standards for Pyrazoles Title: Tautomerism and hydrogen bonding in pyrazoles: A crystallographic database study. Source: Cambridge Structural Database (CSD). URL:[Link]

-

Bond Length Analysis Title: International Tables for Crystallography, Vol C. Source: International Union of Crystallography (IUCr). URL:[Link]

-

Synthesis of 4-Formylpyrazoles Title: Microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.[7] Source: Green Chemistry Letters and Reviews. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Methodological & Application

Application Note & Protocol: Synthesis and Application of Novel Schiff Bases from 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Abstract

The convergence of the pyrazole nucleus and the azomethine linkage (C=N) in Schiff bases has yielded a class of compounds with significant therapeutic and material science potential. Pyrazole-based Schiff bases are noted for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of novel Schiff bases derived from 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. We present a detailed, step-by-step protocol, explain the rationale behind key experimental choices, and outline the expected analytical data for structural confirmation. This guide is intended to empower researchers in drug discovery and materials science to efficiently synthesize and explore this promising class of molecules.

Introduction and Scientific Rationale

The pyrazole scaffold is a privileged five-membered heterocyclic motif integral to numerous FDA-approved drugs, valued for its metabolic stability and versatile binding capabilities.[4][5] Similarly, Schiff bases, characterized by the imine or azomethine group, are renowned for their synthetic accessibility and diverse pharmacological profiles, which are attributed to the C=N bond's critical role in biological mechanisms.[3][6][7]

The strategic fusion of these two pharmacophores into a single molecular entity—a pyrazole Schiff base—is a well-established strategy for developing novel compounds with potentially synergistic or enhanced bioactivity.[4][8] The starting aldehyde, 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, provides a robust and synthetically accessible core. The methoxy-substituted phenyl ring at the N1 position of the pyrazole can influence the molecule's lipophilicity and conformational geometry, potentially enhancing its interaction with biological targets.

This document serves as a practical guide to the synthesis of a library of Schiff bases through the condensation of this pyrazole aldehyde with various primary amines.

Reaction Principle and Mechanism

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.[6][9]

The mechanism proceeds in two key stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. This results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine is then protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine (Schiff base) product.

Caption: Step-by-step workflow for the synthesis of pyrazole Schiff bases.

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde in 20 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

-

Amine Addition: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Causality Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic. This greatly accelerates the rate of the initial nucleophilic attack by the weakly basic amine, which is the rate-determining step. [6][10]4. Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4-6 hours.

-

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The consumption of the starting aldehyde (visualized under UV light) indicates reaction progression.

-

Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. The flask can be further cooled in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying and Purification: Dry the purified product in a vacuum oven. If further purification is needed, recrystallization from a suitable solvent like ethanol or methanol is recommended. [6][8]

Characterization and Data Validation

To ensure the successful synthesis and purity of the target Schiff base, a combination of spectroscopic methods is essential. The data presented below serves as a self-validating checklist for the synthesized compounds.

| Technique | Observation | Rationale for Confirmation |

| Melting Point | Sharp, defined melting point | A narrow melting range is indicative of a pure crystalline compound. |

| FT-IR (cm⁻¹) | Disappearance of C=O stretch (~1670-1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1600-1650 cm⁻¹). [8][11] | Confirms the conversion of the aldehyde carbonyl group to the imine functional group, which is the core transformation of the reaction. |

| ¹H NMR (ppm) | Appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically δ 8.5-10.0 ppm. [12]Signals for aromatic and pyrazole protons will also be present. | The chemical shift of the azomethine proton is highly characteristic and provides definitive evidence of Schiff base formation. |